molecular formula C7H8N2O B046350 N-Methyl-N-(2-pyridyl)formamide CAS No. 67242-59-5

N-Methyl-N-(2-pyridyl)formamide

Cat. No.: B046350
CAS No.: 67242-59-5
M. Wt: 136.15 g/mol
InChI Key: DIRVEOCOAHGVJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(2-pyridyl)formamide can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. Specific details on industrial-scale production are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-pyridyl)formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Formylation Reactions: Common reagents include amines and other nucleophiles.

    Substitution Reactions: Reagents such as halides and other electrophiles are commonly used under conditions that promote nucleophilic attack.

Major Products Formed

Scientific Research Applications

N-Methyl-N-(2-pyridyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-pyridyl)formamide primarily involves its role as a formylating agent. It reacts with nucleophiles to transfer the formyl group, facilitating the formation of formylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(2-pyridyl)formamide is unique due to its combination of a formyl group and a pyridyl ring, which imparts specific reactivity and selectivity in formylation reactions. This makes it particularly valuable in organic synthesis for the preparation of complex molecules .

Properties

IUPAC Name

N-methyl-N-pyridin-2-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRVEOCOAHGVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986426
Record name N-Methyl-N-pyridin-2-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67242-59-5
Record name N-Methyl-N-2-pyridinylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67242-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(pyridine-2-yl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067242595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-pyridin-2-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-(pyridine-2-yl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of N-Methyl-N-(2-pyridyl)formamide in synthetic chemistry?

A1: this compound acts as a formylating reagent for Grignard reagents []. This means it introduces a formyl group (CHO) into the target molecule. This property finds use in organic synthesis, particularly for preparing aldehydes.

    Q2: What are some important physical properties and storage recommendations for this compound?

    A2: The abstract provides the following physical data for this compound []:

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